3,7,7-Trimethyl-4-(pyridin-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
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Overview
Description
3,7,7-Trimethyl-4-(pyridin-3-yl)-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one is a complex heterocyclic compound that belongs to the family of oxazoloquinolines. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazoloquinoline system. The presence of multiple nitrogen atoms and a quinoline backbone makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethyl-4-(pyridin-3-yl)-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through cyclization reactions involving suitable precursors such as 3-aminopyridine and acylating agents.
Construction of the Oxazoloquinoline Core: The next step involves the formation of the oxazoloquinoline core. This can be achieved through cyclization reactions involving intermediates such as 2-aminobenzonitrile and suitable aldehydes or ketones.
Introduction of the Trimethyl Group: The final step involves the introduction of the trimethyl group at the appropriate position on the quinoline ring. This can be achieved through alkylation reactions using reagents such as methyl iodide or methyl triflate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,7,7-Trimethyl-4-(pyridin-3-yl)-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms and the quinoline ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the pyridine ring and the oxazoloquinoline core. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring. Common reagents include halogens and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions may yield reduced derivatives of the pyridine and quinoline rings.
Scientific Research Applications
3,7,7-Trimethyl-4-(pyridin-3-yl)-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It is also used in studies involving the reactivity and stability of heterocyclic systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3,7,7-Trimethyl-4-(pyridin-3-yl)-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
3,7,7-Trimethyl-4-(pyridin-3-yl)-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds have a similar heterocyclic structure and are studied for their biological activities, including anticancer and antimicrobial properties.
Pyrrolopyrazines: These compounds also have a fused heterocyclic structure and are investigated for their potential therapeutic applications.
Indole Derivatives: Indole derivatives have a similar aromatic structure and are known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of 3,7,7-Trimethyl-4-(pyridin-3-yl)-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one lies in its specific structure, which combines a pyridine ring with an oxazoloquinoline system, leading to unique reactivity and biological properties.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3,7,7-trimethyl-4-pyridin-3-yl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C18H19N3O2/c1-10-14-15(11-5-4-6-19-9-11)16-12(20-17(14)23-21-10)7-18(2,3)8-13(16)22/h4-6,9,15,20H,7-8H2,1-3H3 |
InChI Key |
QEYRIVFIGAIZTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CN=CC=C4 |
Origin of Product |
United States |
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